molecular formula C16H21ClN2O4 B5457225 1-acetyl-N-(5-chloro-2,4-dimethoxyphenyl)-4-piperidinecarboxamide

1-acetyl-N-(5-chloro-2,4-dimethoxyphenyl)-4-piperidinecarboxamide

Cat. No. B5457225
M. Wt: 340.80 g/mol
InChI Key: KAKRYYBYWNWVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-acetyl-N-(5-chloro-2,4-dimethoxyphenyl)-4-piperidinecarboxamide (known as CEP-32296) is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. CEP-32296 belongs to the class of piperidinecarboxamides and has been studied for its mechanism of action and physiological effects.

Mechanism of Action

CEP-32296 acts as a selective inhibitor of GSK-3β, which is involved in the regulation of various cellular processes including glycogen metabolism, gene expression, and cell differentiation. Inhibition of GSK-3β by CEP-32296 has been shown to reduce the accumulation of amyloid beta (Aβ) peptides in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
CEP-32296 has been shown to have biochemical and physiological effects in preclinical studies. Inhibition of GSK-3β by CEP-32296 has been shown to reduce the levels of phosphorylated tau protein, which is another hallmark of Alzheimer's disease. CEP-32296 has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using CEP-32296 in lab experiments is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme. However, one limitation is that CEP-32296 has not yet been tested in clinical trials and its safety and efficacy in humans is not yet known.

Future Directions

Future research on CEP-32296 could include further preclinical studies to investigate its potential therapeutic effects in other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, clinical trials could be conducted to determine the safety and efficacy of CEP-32296 in humans. Other future directions could include the development of more potent and selective inhibitors of GSK-3β for therapeutic use.

Synthesis Methods

The synthesis of CEP-32296 involves the reaction of 5-chloro-2,4-dimethoxybenzoyl chloride with piperidine-4-carboxamide in the presence of a base. The resulting product is then acetylated to yield 1-acetyl-N-(5-chloro-2,4-dimethoxyphenyl)-4-piperidinecarboxamide.

Scientific Research Applications

CEP-32296 has been studied for its potential therapeutic effects in various scientific research applications. One area of research is in the treatment of neurological disorders, specifically as a potential treatment for Alzheimer's disease. CEP-32296 has been shown to inhibit the activity of an enzyme called glycogen synthase kinase-3β (GSK-3β) which is involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

1-acetyl-N-(5-chloro-2,4-dimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4/c1-10(20)19-6-4-11(5-7-19)16(21)18-13-8-12(17)14(22-2)9-15(13)23-3/h8-9,11H,4-7H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKRYYBYWNWVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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